Divergent Glucose-Dependent Activation Profile: A Direct Comparison with Dorzagliatin
A key differentiating factor for MK-0941 is its glucose-independent activation profile, which contrasts sharply with the glucose-dependent mechanism of the clinically successful GKA dorzagliatin. In human islet perifusion studies, MK-0941 induced maximal insulin secretion at low doses and glucose concentrations, whereas dorzagliatin's effect was dose- and glucose-dependent [1]. This functional difference is explained by molecular modeling: MK-0941 binds to a pocket accessible in both open and closed enzyme conformations, creating a high energy barrier for the open-to-close transition. In contrast, dorzagliatin binds favorably only to the closed form [1].
| Evidence Dimension | Glucose-dependence of glucokinase activation |
|---|---|
| Target Compound Data | Induces maximal insulin secretion at low doses and low glucose concentrations; binds to both open and closed enzyme conformations; high energy barrier for open-to-close transition. |
| Comparator Or Baseline | Dorzagliatin: Improves glucose-stimulated insulin secretion (GSIS) in a dose- and glucose-dependent manner; binds favorably only to the closed form of glucokinase; low energy barrier for open-to-close transition. |
| Quantified Difference | Qualitative difference in activation profile (glucose-independent vs. glucose-dependent) and binding mechanism (dual conformation vs. closed-form specific). |
| Conditions | Human islet perifusion assays; X-ray crystallography and molecular modeling of glucokinase complexes. |
Why This Matters
This mechanistic divergence makes MK-0941 an essential comparator tool for understanding the structural basis of hypoglycemia risk associated with early-generation GKAs.
- [1] Roman J, et al. A functional and mechanistic explanation for the unique clinical success of the glucokinase activator dorzagliatin for treatment of type 2 diabetes. Diabetes. 2025 Apr 24;74(8):1374–1384. View Source
